molecular formula C16H21ClN2O4 B2727132 tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate CAS No. 2034613-41-5

tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate

Cat. No.: B2727132
CAS No.: 2034613-41-5
M. Wt: 340.8
InChI Key: GCHZCESVNNAMGM-UHFFFAOYSA-N
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Description

tert-Butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate is a heterocyclic compound featuring a benzo[f][1,4]oxazepin core substituted with a chlorine atom at position 7, a ketone group at position 3, and a tert-butyl carbamate moiety linked via an ethyl chain at position 4. This structure combines a rigid aromatic system with a flexible carbamate side chain, making it a candidate for pharmacological exploration, particularly in kinase inhibition or GPCR modulation .

Properties

IUPAC Name

tert-butyl N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(21)18-6-7-19-9-11-8-12(17)4-5-13(11)22-10-14(19)20/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHZCESVNNAMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CC2=C(C=CC(=C2)Cl)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate typically involves multiple steps:

  • Formation of the Oxazepine Ring: : This is often achieved through the cyclization of an appropriate precursor compound under specific conditions, such as the use of strong acids or bases.

  • Introduction of the Chloro Group: : Chlorination of the oxazepine ring is performed using reagents like thionyl chloride or phosphorus pentachloride.

  • Attachment of the tert-Butyl Group: : The tert-butyl group is introduced via a nucleophilic substitution reaction, often employing tert-butyl alcohol and a suitable leaving group.

  • Carbamoylation: : The final step involves the formation of the carbamate group through the reaction with an appropriate isocyanate.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would be optimized for yield and efficiency. This might involve continuous flow reactors for improved reaction control, the use of catalysis to lower reaction temperatures and increase reaction rates, and extensive purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate can undergo a variety of chemical reactions:

  • Oxidation: : The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can target the carbonyl group or the oxazepine ring, potentially leading to different reduced products.

  • Substitution: : The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.

  • Hydrolysis: : Under acidic or basic conditions, the carbamate group can be hydrolyzed to form the corresponding amine and alcohol.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituting Agents: : Various nucleophiles like amines, alcohols, and thiols.

  • Hydrolyzing Agents: : Strong acids (hydrochloric acid) or bases (sodium hydroxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate is utilized in a variety of scientific research fields:

  • Chemistry: : Studied for its reactivity and the formation of novel derivatives.

  • Biology: : Used in biological assays to investigate its effects on cellular processes.

  • Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

  • Industry: : Investigated for its use as a building block in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action of tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate depends on its application. Generally, it interacts with specific molecular targets in biological systems, such as enzymes or receptors, leading to changes in cellular pathways. The presence of the chloro group and the oxazepine ring suggests it might interact with DNA or proteins, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Benzo-Oxazepin Core

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Data/Applications
Target Compound : tert-Butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate Benzo[f][1,4]oxazepin 7-Cl, 3-oxo, 4-(ethyl-tert-butyl carbamate) C₁₈H₂₂ClN₂O₄⁺ ~377.8† Hypothesized synthesis via hydrazine-mediated cyclization (analogous to ) .
(S)-tert-Butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate () Benzo[b][1,4]oxazepin 5-methyl, 4-oxo, 3-(tert-butyl carbamate) C₁₅H₂₀N₂O₄ 292.33 Crystalline solid; stereochemistry (S-configuration) may influence binding selectivity .
4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic acid () Benzo[f][1,4]oxazepin 7-Cl, 3-oxo, 4-(benzoic acid) C₁₆H₁₂ClNO₄ 317.7 Polar carboxylic acid group enhances solubility; potential for salt formation .

Heterocyclic Carbamate Derivatives with Divergent Scaffolds

Compound Name Core Structure Key Features Synthesis Insights
tert-Butyl (5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(methylsulfonyl)thiazol-4-yl)carbamate () Thiazole Sulfonyl and dioxine groups; tert-butyl carbamate at thiazole C4 Oxidative sulfonation with 3-chloroperbenzoic acid; 100% yield .
tert-Butyl N-but-3-ynyl-N-[2-[2-(indan-2-ylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-2-oxo-ethyl]carbamate () Pyrido[4,3-d]pyrimidine Indane-amine and alkyne substituents; complex tertiary carbamate Buchwald-Hartwig coupling; 87% yield; MS m/z 476 (M+1) .

Physicochemical Comparison

  • Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to the benzoic acid derivative (), which is more polar .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : The 7-Cl substitution in the target compound and suggests halogen interactions (e.g., hydrophobic pockets or halogen bonding) are critical for activity .
  • Carbamate vs. Acid : Replacing the benzoic acid () with a carbamate (target compound) may reduce ionization at physiological pH, altering membrane permeability .
  • Heterocycle Variation : Thiazole () and pyrido-pyrimidine () cores exhibit distinct electronic profiles, influencing binding to kinase ATP pockets .

Biological Activity

tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate is a complex organic compound belonging to the carbamate class, characterized by its unique structural features that suggest potential biological activity. The compound's molecular formula is C16H21ClN2O4C_{16}H_{21}ClN_{2}O_{4} with a molecular weight of 340.80 g/mol . This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , a chloro-substituted benzo-fused oxazepine structure , and an ethyl carbamate moiety . These components are significant as they can influence the compound's interaction with biological targets. The presence of the chloro group and the oxazepine ring often correlates with enhanced pharmacological properties .

PropertyValue
Molecular FormulaC₁₆H₂₁ClN₂O₄
Molecular Weight340.80 g/mol
CAS Number2034613-41-5
StructureStructure

Synthesis

The synthesis of this compound typically involves reactions between tert-butyl carbamate and specific halogenated compounds under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, and reactions are often monitored using thin-layer chromatography or high-performance liquid chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various pathways associated with inflammation and other disease processes. The oxazepine framework is known for its role in drug design due to its ability to modulate biological activity through receptor interactions .

Pharmacological Studies

Recent pharmacological studies have highlighted the anti-inflammatory properties of similar carbamate derivatives. For instance, a series of tert-butyl substituted benzamido phenylcarbamates demonstrated significant anti-inflammatory activity in vivo, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . Such findings suggest that this compound may exhibit similar therapeutic effects.

Case Studies

  • Anti-inflammatory Activity : A study involving structurally related compounds showed promising results in carrageenan-induced rat paw edema models. The compounds exhibited notable anti-inflammatory effects within 9 to 12 hours post-administration .
  • In Silico Docking Studies : In silico studies have been conducted to evaluate the binding modes of carbamate derivatives to COX-2 enzymes. These studies provide insights into the potential efficacy of this compound as an anti-inflammatory agent .

Spectral Analysis

Spectroscopic techniques such as NMR and IR spectroscopy are essential for characterizing the structural properties of this compound. These analyses confirm the integrity of the synthesized compound and provide additional insights into its functional groups and molecular interactions .

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